3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Description
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a synthetic coumarin derivative functionalized with a benzyloxycarbonyl (Z)-protected aminohexanoate side chain. Its structure combines a chromen-2-one core with a 3,4-dimethyl substitution pattern and a lipophilic ester-linked amino acid derivative. This compound is structurally designed to enhance bioavailability and target-specific interactions, making it relevant in drug discovery and materials science.
Properties
Molecular Formula |
C25H27NO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C25H27NO6/c1-17-18(2)24(28)32-22-15-20(12-13-21(17)22)31-23(27)11-7-4-8-14-26-25(29)30-16-19-9-5-3-6-10-19/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,26,29) |
InChI Key |
NAKPIQDDIACSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine . The final product is usually purified through recrystallization from ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of substituted coumarin esters with variable substituents on the chromenone core and side chains. Below is a detailed comparison with key analogs:
Structural Analogues and Their Properties
*Molecular weight estimated based on analogous structures in .
Physicochemical and Stability Considerations
- Purity : Related compounds in report purities ≥95%, suggesting rigorous chromatographic purification (e.g., silica gel column) is standard for this class .
- Stability: The Z-protected amino group (benzyloxycarbonyl) is stable under acidic conditions but cleavable via hydrogenolysis, whereas Boc-protected analogs require strong acids (e.g., TFA) .
Biological Activity
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a compound belonging to the chromone family, which has garnered attention for its potential biological activities. Chromones and their derivatives have been studied extensively for their antioxidant, anti-inflammatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be outlined as follows:
- Molecular Formula : C23H24O5
- Molecular Weight : 380.44 g/mol
- IUPAC Name : this compound
This compound features a chromone core that is known for its diverse biological activities.
Antioxidant Activity
Research has demonstrated that chromone derivatives exhibit significant antioxidant properties. In vitro assays using DPPH radical scavenging methods have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells. For instance, studies on related chromone compounds have reported IC50 values indicating potent antioxidant activity, suggesting that the introduction of specific substituents can enhance these effects .
Cytotoxicity Against Cancer Cell Lines
Several studies have evaluated the cytotoxic effects of chromone derivatives on various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : Compounds similar to 3,4-dimethyl-2-oxo-2H-chromen-7-yl derivatives have shown promising results against MCF-7 cells with IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 6.40 ± 0.26 |
| Compound B | MCF-7 | 22.09 |
| Compound C | A549 | 9.54 |
These findings indicate that structural modifications in the chromone framework can significantly influence their anticancer efficacy.
The mechanisms underlying the biological activities of chromone derivatives often involve:
- Inhibition of Cell Proliferation : Chromones may induce apoptosis in cancer cells through caspase activation pathways.
- Antioxidant Mechanisms : They scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.
- Targeting Specific Proteins : Molecular docking studies suggest that these compounds may bind to specific pharmacological targets such as HERA protein and Peroxiredoxins, enhancing their therapeutic potential .
Case Studies
- Study on Antioxidant Properties : A recent study synthesized a series of chromone derivatives and evaluated their antioxidant capabilities using various assays (DPPH, hydrogen peroxide scavenging). The results indicated that certain modifications led to enhanced antioxidant activity compared to standard antioxidants .
- Cytotoxicity Evaluation : In a comparative study, several chromone derivatives were tested against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The study highlighted that specific structural features contributed to increased cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
